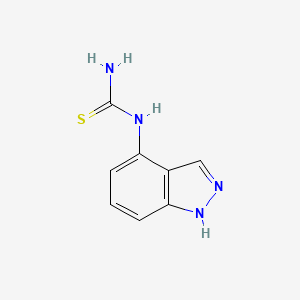

1H-indazol-4-ylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-4-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-3-7-5(6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVTJPUQKBFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327829 | |

| Record name | 1H-indazol-4-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54768-44-4 | |

| Record name | 1H-indazol-4-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural & Synthetic Analysis of 1H-Indazol-4-ylthiourea

[1][2]

Molecular Architecture & Tautomerism

The compound This compound comprises a bicyclic indazole scaffold substituted at the 4-position with a thiourea moiety.[1][2] Its chemical behavior is defined by the interplay between the aromatic stability of the indazole ring and the nucleophilic/electrophilic nature of the thiourea group.[3]

Core Scaffold and Numbering

The 1H-indazole system consists of a benzene ring fused to a pyrazole ring.[1][3] Unlike indole, indazole contains two nitrogen atoms in the 5-membered ring.[3]

-

Formula: C

H

Numbering Convention: The numbering starts at the amino-type nitrogen (NH) of the pyrazole ring as position 1, proceeds to the imino-type nitrogen (position 2), and continues around the benzene ring.[1][3] The thiourea substitution is at Position 4 , which is the carbon on the benzene ring adjacent to the bridgehead carbon C3a.[3]

Tautomeric Equilibria

This molecule exhibits two distinct types of tautomerism that critically influence its binding affinity and reactivity:

-

Annular Tautomerism (Indazole Ring):

-

1H-Tautomer (Major): The proton resides on N1.[1][2][3] This is the thermodynamically preferred form in the solid state and non-polar solvents due to higher aromaticity (benzenoid character).[2][3]

-

2H-Tautomer (Minor): The proton resides on N2.[1][2][3] This form often stabilizes quinoid-like resonance structures and is relevant in specific protein binding pockets.[1][2][3]

-

-

Thione-Thiol Tautomerism (Thiourea):

Structural Visualization

The following diagram illustrates the connectivity, numbering, and tautomeric forms.

Caption: Tautomeric relationship and functional connectivity of the this compound scaffold.

Synthetic Methodology

The synthesis of this compound presents a challenge due to the nucleophilicity of the indazole nitrogens, which can lead to regioselectivity issues.[1][3] The most robust protocol utilizes 4-aminoindazole as the primary precursor, protecting the thiourea formation via a benzoyl isothiocyanate intermediate.[3]

Validated Synthetic Protocol

This protocol ensures high regioselectivity for the exocyclic amine at position 4, avoiding N1/N2 thiocarbamoylation.[3]

Step 1: Formation of N-Benzoylthiourea Intermediate

-

Reagents: 4-Aminoindazole, Benzoyl isothiocyanate, Acetone or THF.[2][3]

-

Conditions: Reflux or RT, 2–4 hours.[3]

-

Mechanism: Nucleophilic attack of the C4-amine onto the electrophilic carbon of the isothiocyanate.[1][3] The benzoyl group activates the isothiocyanate and stabilizes the product.[3]

Step 2: Hydrolysis to Free Thiourea

-

Conditions: 60°C, 1–2 hours.

-

Mechanism: Base-catalyzed hydrolysis of the amide bond removes the benzoyl protecting group, releasing the free thiourea.[3]

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from 4-nitroindazole to the target thiourea.

Physicochemical Properties & Drug-Like Character[1][2]

Understanding the physicochemical profile is essential for optimizing this scaffold for biological assays.[3] The 4-position substitution creates a unique vector for hydrogen bonding compared to the more common 3-, 5-, or 6-substituted indazoles.[1]

| Property | Value / Description | Significance |

| H-Bond Donors | 4 (Indazole NH, Thiourea NH x2, NH2) | High potential for binding site interactions (e.g., Asp/Glu residues).[1][2] |

| H-Bond Acceptors | 2 (Indazole N2, Thiourea S) | Sulfur is a weak acceptor but strong soft nucleophile.[1][2][3] |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; likely good membrane permeability.[1][2][3] |

| Solubility | Low in water; High in DMSO, DMF | Requires polar organic solvents for stock solutions.[2][3] |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; deprotonation requires strong base.[2][3] |

| pKa (Indazole N2) | ~1.0 | Very weakly basic; protonation occurs only in strong acid.[2][3] |

Medicinal Chemistry Applications

The this compound structure serves as a versatile "hinge-binder" mimic and a precursor for tricyclic systems.[1][2]

Kinase Inhibition (ATP-Competitive)

In kinase inhibitors, the indazole ring often mimics the adenine ring of ATP.[2][3]

-

Binding Mode: The indazole N1-H and N2 act as a donor-acceptor pair, forming hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu backbone).[1][2][3]

-

Thiourea Role: The thiourea moiety at C4 extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase (e.g., VEGFR, Pim-1).[1][2] It often forms crucial H-bonds with active site residues like the "gatekeeper" residue.[1]

Precursor for Tricyclic Heterocycles

This scaffold is a direct precursor for synthesizing thiazolo[4,5-e]indazoles or imidazo[4,5-e]indazoles .[1][2][3]

References

Sources

- 1. US8354528B2 - Process for making thienopyrimidine compounds - Google Patents [patents.google.com]

- 2. PubChemLite - 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea (C20H18N4S2) [pubchemlite.lcsb.uni.lu]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-4-ylthiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including potent kinase inhibition.[1][2] When coupled with a thiourea moiety—a group known to enhance cytotoxic and other therapeutic effects—the resulting 1H-indazol-4-ylthiourea emerges as a compound of significant interest for drug discovery and development.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It details the synthetic route from its precursor, 1H-indazol-4-amine, outlines methodologies for its characterization, and discusses its potential therapeutic relevance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Introduction: The Significance of the Indazole-Thiourea Scaffold

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5] Their structural resemblance to purines allows them to interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][6] The addition of a thiourea group can further enhance the therapeutic potential of the indazole core. Thiourea derivatives are known for their diverse biological activities, including anticancer properties, which are often attributed to their ability to induce apoptosis and inhibit key enzymes.[3][7]

The strategic combination of these two pharmacophores in this compound presents a molecule with high potential for modulation of biological systems. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of its primary amine precursor, 1H-indazol-4-amine, with a thiourea-forming reagent. A common and straightforward method involves the use of ammonium thiocyanate in an acidic medium.[8]

Precursor: 1H-Indazol-4-amine

A solid understanding of the starting material is critical for a successful synthesis. Key physicochemical properties of 1H-indazol-4-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41748-71-4 | [9][10] |

| Molecular Formula | C₇H₇N₃ | [9][10] |

| Molecular Weight | 133.15 g/mol | [9][10] |

| Melting Point | 148-150 °C | [9] |

| Appearance | Not specified, likely a solid | |

| Solubility | No specific data available | [9] |

| Boiling Point | 376.6 °C at 760 mmHg | [9] |

| Density | 1.367 g/cm³ | [9] |

| Flash Point | 209.5 °C | [9] |

Synthetic Workflow

The conversion of an aromatic amine to a thiourea derivative using ammonium thiocyanate is a well-established reaction. The proposed synthetic pathway for this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a proposed, detailed protocol for the synthesis of this compound.

Materials:

-

1H-Indazol-4-amine

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 1H-indazol-4-amine in a suitable volume of ethanol.

-

Addition of Reagents: To the stirred solution, add a molar excess (typically 1.1 to 1.5 equivalents) of ammonium thiocyanate, followed by the dropwise addition of concentrated hydrochloric acid to catalyze the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities. Further purify the product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.

Physicochemical Properties of this compound

| Property | Predicted/Calculated Value | Rationale/Method |

| CAS Number | 54768-44-4 | Chemical Abstracts Service |

| Molecular Formula | C₈H₈N₄S | Based on structure |

| Molecular Weight | 192.24 g/mol | Based on structure |

| Melting Point | Expected to be a solid with a defined melting point | Amorphous solids are less common for such structures. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in less polar solvents, and poorly soluble in water. | The presence of polar N-H and C=S groups suggests solubility in polar solvents. |

| pKa | Expected to have both acidic and basic character. The thiourea protons will be weakly acidic, and the indazole and amino nitrogens will be basic. | General behavior of indazoles and thioureas. |

| logP | Predicted to be moderately lipophilic. | The aromatic indazole core contributes to lipophilicity, while the polar thiourea group reduces it. |

Experimental Protocols for Physicochemical Characterization

To obtain accurate data for this compound, the following standard experimental protocols are recommended.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.[5]

Protocol:

-

Ensure the sample is completely dry.

-

Load a small amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[1]

Solubility Determination

Principle: Solubility is determined by observing the formation of a clear solution when a solute is mixed with a solvent.

Protocol:

-

Weigh a precise amount of this compound into a series of vials.

-

Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial to achieve a range of concentrations.

-

Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect each vial for the presence of undissolved solid. The highest concentration at which no solid is visible is the approximate solubility.[11][12] For more quantitative results, the supernatant can be analyzed by a suitable analytical technique like HPLC.

pKa Determination

Principle: The pKa can be determined by monitoring changes in a pH-dependent property, such as UV-Vis absorbance or NMR chemical shifts, as a function of pH.

Protocol (UV-Vis Spectrophotometry):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Measure the UV-Vis spectrum of each solution.

-

Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorbances against the pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

logP Determination

Principle: The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, but HPLC-based methods are often faster.

Protocol (Shake-Flask Method):

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory funnel.

-

Add a known amount of the stock solution to the funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the logP using the formula: logP = log([concentration in octanol] / [concentration in water]).

Potential Biological Significance and Applications

While specific biological data for this compound is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

-

Anticancer Activity: Both the indazole and thiourea moieties are present in numerous compounds with demonstrated anticancer activity.[2][3] Indazole derivatives are known to act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[1] Thiourea-containing compounds have been shown to induce apoptosis and overcome drug resistance in cancer cells.[3] Therefore, this compound is a promising candidate for screening as a novel anticancer agent.

-

Kinase Inhibition: The indazole core is a well-established scaffold for the design of kinase inhibitors.[1][6] The specific substitution pattern on the indazole ring, as well as the nature of the appended groups, can be tailored to achieve selectivity for different kinases. The thiourea group can form hydrogen bonds with the kinase hinge region, a common binding motif for many inhibitors.

The logical relationship for the potential application of this compound is illustrated below.

Caption: Rationale for the potential biological activity.

Conclusion

This compound is a molecule of considerable interest in medicinal chemistry, combining two pharmacologically important scaffolds. This technical guide has provided a comprehensive overview of its synthesis from 1H-indazol-4-amine, proposed its key physicochemical properties, and detailed the experimental protocols necessary for its thorough characterization. While specific experimental data for the title compound remains to be published, the information presented herein provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this promising compound. Further investigation into its specific biological targets and mechanisms of action is warranted and could lead to the development of novel therapeutic agents.

References

- Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.

- Stilinović, V., Kaitner, B., & Užarević, K. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2761-2769.

- Barattucci, A., Bonaccorsi, P., Notti, A., Pappalardo, S., & Puntoriero, F. (2010). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides.

- CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents. (n.d.).

- Al-Ostath, A. I., El-Agrody, A. M., El-Sayed, R., & Halim, M. A. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. Molecules, 25(21), 5032.

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- Al-Omary, F. A. M., El-Emam, A. A., El-Sayed, M. A. A., & Lehmann, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5858–5871.

- 1H-INDAZOL-4-AMINE - Safety D

- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Sun, J. (2023).

-

PubChem. (n.d.). 1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indazol-4-amine, 1-methyl-. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

- Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(4), 541–557.

- Yadav, P., Lal, K., & Kumar, A. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(12), 7484–7519.

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376.

- Indazole From Natural Resources And Biological Activity. (2022).

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401.

-

Representative examples of 1H‐indazole‐based bioactive molecules. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021).

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Retrieved February 4, 2026, from [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6543.

- Nguyen, T. T. H., Nguyen, H. P., & Le, T. H. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(7), 834-842.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

- Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (2024). Molecules, 29(11), 2690.

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3423-3427.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 4, 2026, from [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Indazole Paradox: From Chemical Obscurity to Clinical Ubiquity

An In-Depth Technical Guide on 1H-Indazole Scaffolds

Executive Summary: The "Privileged" Anomaly

In the vast library of medicinal chemistry, the 1H-indazole scaffold represents a unique paradox. Unlike its structural isomer, the indole (found ubiquitously in tryptophan, serotonin, and auxins), the indazole ring system is exceptionally rare in nature.[1] Yet, in the context of synthetic drug discovery, it is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

This guide analyzes the trajectory of 1H-indazole from its synthetic origins in the late 19th century to its current dominance in kinase inhibitor oncology. We explore the thermodynamic causality behind its tautomeric stability, provide a validated protocol for its synthesis, and deconstruct its role as a bioisostere for purines in ATP-competitive inhibition.

Historical Genesis & Chemical Origins

The Fischer Discovery (1880)

The discovery of indazole is attributed to Emil Fischer , the Nobel laureate who defined the landscape of purine and sugar chemistry. In 1880 , while investigating hydrazine derivatives, Fischer synthesized the core structure, defining it as a "pyrazole ring fused with a benzene ring" [1].

This discovery was not merely an isolation of a natural product but a triumph of synthetic logic. Fischer observed that while indoles could be derived easily from phenylhydrazones (Fischer Indole Synthesis), the generation of the diazo-linked indazole required a different mechanistic pathway, later refined by Jacobson.

The Tautomeric Challenge: 1H vs. 2H

A critical physicochemical feature of indazole is its annular tautomerism.[2][3][4] The molecule can exist in two forms:[3][4][5][6][7][8][9]

-

1H-indazole (Benzenoid): The proton resides on N1.

-

2H-indazole (Quinonoid): The proton resides on N2.[2]

Thermodynamic Stability: Extensive ab initio calculations (MP2/6-31G**) and experimental data confirm that 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 3.6 – 4.0 kcal/mol [2][3].[3][4]

-

Causality: The 1H-form maintains full aromaticity in the benzene ring (Clar's sextet), whereas the 2H-form imposes a quinonoid character on the benzene ring, disrupting aromatic stabilization.

-

Implication for Drug Design: While the 1H-form is the dominant species in solution and solid state, the 2H-form is often the bioactive conformation in protein binding pockets, stabilized by specific hydrogen bond networks (e.g., with Serine or Threonine residues in kinase hinges).

Natural Occurrence: The Rare Alkaloids

Unlike the indole scaffold, which appears in thousands of natural products, indazole alkaloids are scarce. They are primarily isolated from the seeds of Nigella sativa (Black Cumin).

| Alkaloid | Source | Structure Type | Biological Relevance |

| Nigellicine | Nigella sativa | Indazole fused betaine | Antibacterial, Lipid-lowering |

| Nigellidine | Nigella sativa | Indazole-4-one derivative | Antihyperglycemic (AMPK activation) |

| Nigeglanine | Nigella glandulifera | Indazole alkaloid | Anti-inflammatory |

Reference: [4], [5]

Synthetic Evolution & Experimental Protocol

The Jacobson Synthesis (Classic Route)

For researchers requiring a robust, scalable method to generate the unsubstituted 1H-indazole core, the Jacobson synthesis (diazotization of N-acyl-o-toluidines) remains the gold standard for reliability.

Protocol: Synthesis of 1H-Indazole from o-Toluidine

Objective: Synthesize 1H-indazole via intramolecular cyclization of o-toluidine diazonium salt.

Reagents:

-

o-Toluidine (90 g, 0.84 mol)

-

Acetic Anhydride (180 mL)

-

Sodium Nitrite (NaNO2)[10]

-

Hydrochloric Acid (conc.)[11]

Step-by-Step Methodology:

-

Acetylation:

-

Nitrosation:

-

Cool the N-acetyl-o-toluidine mixture to 0-5°C in an ice-salt bath.

-

Add aqueous NaNO2 dropwise.[11]

-

Critical Control Point: Temperature must not exceed 5°C to prevent decomposition of the N-nitroso intermediate.

-

-

Cyclization (The Jacobson Step):

-

Allow the N-nitroso compound to warm to room temperature.

-

Heat gently to 70-80°C in benzene or toluene (modern modification uses phase transfer catalysis).

-

Mechanism:[9][11][12] The N-nitroso group rearranges to the diazonium carboxylate, which undergoes intramolecular cyclization onto the methyl group (C-H activation), eliminating acetic acid.

-

-

Workup:

-

Hydrolyze the resulting acetyl-indazole with dilute HCl.

-

Neutralize with NaOH to precipitate 1H-indazole.[11]

-

Recrystallize from hot water (mp: 146°C).

-

Validation: This method typically yields 75-80% purity without chromatographic separation [6].

Visualization: Synthetic Pathway

The following diagram illustrates the Jacobson synthesis alongside modern Pd-catalyzed cross-coupling routes.

Figure 1: Comparative synthetic pathways for 1H-indazole.[13] Solid lines denote the classic Jacobson route; dashed lines denote modern Pd-catalyzed approaches.

Pharmacological Dominance: The Kinase Revolution

Bioisosterism and ATP Competition

The 1H-indazole scaffold is a bioisostere of the purine ring (specifically adenine).

-

Mechanism: In the ATP binding pocket of protein kinases, the adenine ring of ATP forms crucial hydrogen bonds with the "hinge region" of the kinase.

-

Indazole Mimicry: The N1 and N2 nitrogens of indazole can accept and donate hydrogen bonds, mimicking the N1 and N6 of adenine. This allows indazole derivatives to competitively inhibit ATP binding, thereby shutting down phosphorylation cascades.

Clinical Case Studies

The FDA has approved multiple indazole-containing drugs, primarily targeting tyrosine kinases (VEGFR, PDGFR) and PARP.

| Drug Name | Target | Indication | Approval Year | Structural Role of Indazole |

| Pazopanib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma | 2009 | Hinge binder (ATP competitive) |

| Axitinib | VEGFR 1/2/3 | Renal Cell Carcinoma | 2012 | Hinge binder; distinct binding mode vs Pazopanib |

| Niraparib | PARP 1/2 | Ovarian Cancer | 2017 | Mimics Nicotinamide in NAD+ pocket |

| Entrectinib | TRK A/B/C, ROS1 | NSCLC (ROS1+) | 2019 | CNS-penetrant kinase inhibitor |

| Granisetron | 5-HT3 Receptor | Antiemetic (Chemo) | 1993 | Indazole acts as lipophilic core |

Reference: [7], [8]

Visualization: Mechanism of Action (MAPK Pathway)

This diagram demonstrates how Indazole drugs (like Pazopanib) interrupt the MAPK signaling cascade, preventing tumor proliferation.

Figure 2: Signal transduction blockade by Indazole-based Kinase Inhibitors in the MAPK/VEGF pathway.

Future Trajectories

The next generation of indazole therapeutics is moving beyond simple inhibition:

-

PROTACs (Proteolysis Targeting Chimeras): Using the indazole scaffold as the "warhead" to bind the target protein, linked to an E3 ligase ligand for targeted protein degradation.

-

Covalent Inhibitors: Modifying the indazole core with acrylamide "tails" to form irreversible covalent bonds with cysteine residues in the kinase active site (overcoming resistance mutations).

References

-

Fischer, E. (1880). Über die Hydrazine der Zimtsäure. Berichte der deutschen chemischen Gesellschaft.

-

Claramunt, R. M., et al. (1991). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2.

-

Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. [7]

-

Gaikwad, D. D., et al. (2015).[2] Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry.

-

Yuan, Z., et al. (2014). Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects. Journal of Natural Products.

-

Organic Syntheses. Indazole. Org. Synth. 1955, 35, 74.

-

Cao, Y., et al. (2020).[14][15] Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research.

-

Singampalli, A., et al. (2025).[14][16] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[16]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistryviews.org [chemistryviews.org]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Tautomeric Dynamics of 1H-Indazol-4-ylthiourea: Structural Determination & Pharmacological Relevance

This guide provides an in-depth technical analysis of the tautomeric equilibria inherent to 1H-indazol-4-ylthiourea . It is designed for medicinal chemists and structural biologists who require precise control over molecular geometry for structure-activity relationship (SAR) optimization and drug formulation.

Executive Summary

The pharmacological versatility of this compound stems from its ability to exist in multiple distinct tautomeric states. While the 1H-indazole thione form is thermodynamically dominant in the ground state, the molecule’s reactivity and binding affinity are often dictated by its access to higher-energy 2H-indazole and iminothiol (isothiourea) tautomers. This guide details the thermodynamic landscape of these shifts, provides validated protocols for their characterization, and explores their implications in kinase inhibitor design.

The Tautomeric Landscape[1]

The molecule this compound is a "chameleon" scaffold subject to two orthogonal proton transfer mechanisms:

-

Annular Tautomerism (Indazole Core): The shift of the proton between N1 and N2 of the pyrazole ring.

-

Thione-Thiol Tautomerism (Thiourea Tail): The shift of a proton from the N3' nitrogen to the Sulfur atom.

Thermodynamic Hierarchy

In the gas phase and polar aprotic solution (e.g., DMSO), the stability order is generally:

-

1H-Indazole Thione (Ground State): The most stable form due to the aromaticity of the benzenoid ring and the strong C=S bond.

-

2H-Indazole Thione (+3.5 to 5.0 kcal/mol): Less stable due to the quinoid character induced in the benzene ring, but often stabilized in crystal lattices or specific enzyme pockets.

-

1H-Indazole Thiol (+10–15 kcal/mol): High energy; transiently accessible during S-alkylation reactions.

The "Tautomeric Square" Visualization

The following diagram illustrates the four-state equilibrium. Note that the 1H-Thione is the entry point for most biological interactions, but the Thiol forms are the "reactive gateways" for covalent modification.

Figure 1: The thermodynamic square of indazolyl-thiourea tautomerism. The blue node represents the dominant species in solution.

Analytical Characterization Protocols

Distinguishing between 1H and 2H tautomers requires techniques sensitive to the specific electronic environment of the nitrogen atoms. Standard 1H NMR is often insufficient due to rapid proton exchange.

Protocol: 15N-HMBC Determination of N-H Localization

This is the gold-standard method for assigning the annular tautomer in solution.

Reagents:

-

Analyte: this compound (10 mg)

-

Solvent: DMSO-d6 (0.6 mL) - Note: DMSO slows proton exchange compared to MeOH.

Methodology:

-

Acquire a standard 1H NMR to locate the pyrazole NH signal (typically broad singlet, 13.0–13.5 ppm).

-

Acquire a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range coupling (J = 8 Hz).

-

Analysis Logic:

-

1H-Tautomer: The NH proton will show a strong 2-bond coupling (

) to C7a and a 3-bond coupling ( -

2H-Tautomer: The NH proton will show a strong 3-bond coupling (

) to C7a and C3 . Crucially, the 15N chemical shift for N2 (approx -70 to -90 ppm relative to nitromethane) is distinct from N1.

-

Protocol: Crystal Structure Trapping

X-ray crystallography often freezes the molecule in the form that maximizes lattice energy, which may not be the solution major form.

Crystallization Screen:

-

Condition A (Polar): Dissolve in hot Ethanol/Water (9:1). Slow cooling. Expectation: 1H-Thione stabilized by intermolecular H-bonds.

-

Condition B (Non-polar): Vapor diffusion of Pentane into THF solution. Expectation: Potential for 2H-dimers if sterics allow.

Synthetic Implications & Reactivity[2][3][4]

The tautomeric state dictates the regioselectivity of alkylation reactions.

S-Alkylation vs. N-Alkylation

When reacting this compound with an alkyl halide (e.g., Methyl Iodide):

-

Mechanism: The reaction proceeds through the Thiol tautomer.[1][2] The Sulfur atom is the softest nucleophile.

-

Product: S-methyl isothiourea derivative.

-

Control: To force N-alkylation (rare), one must use hard electrophiles and specific bases (e.g., NaH) to deprotonate the thiourea, creating a delocalized anion.

Synthesis of the Core Scaffold

To ensure high purity of the 1H-tautomer precursor, follow this reduction-condensation sequence.

Figure 2: Synthetic workflow. Note that 4-aminoindazole is sensitive to oxidation; Step 2 should be performed immediately.

Pharmacological Relevance: The "Flip" Mechanism

In kinase drug discovery, the indazole ring often mimics the adenine ring of ATP. The tautomeric state is critical for binding to the "Hinge Region" of the kinase.

-

Donor-Acceptor Motifs:

-

1H-Indazole: N1 is a Hydrogen Bond Donor (HBD); N2 is a Hydrogen Bond Acceptor (HBA).

-

2H-Indazole: N1 is HBA; N2 is HBD.

-

-

Implication: If a kinase hinge region presents a Donor-Acceptor pattern (e.g., backbone NH and CO), the indazole must adopt the complementary tautomer to bind.

-

Case Study: The drug Axitinib utilizes an indazole core.[3][4][5] While it exists as 1H in solution, crystal structures of similar inhibitors bound to kinases (e.g., VEGFR) occasionally show the 2H form stabilized by the protein environment.

Design Tip: When docking this compound derivatives, always generate and dock both 1H and 2H tautomers. Neglecting the 2H form can lead to false negatives in virtual screening.

Data Summary Table

| Parameter | 1H-Indazole Thione | 2H-Indazole Thione | 1H-Indazole Thiol |

| Relative Energy (Gas Phase) | 0.0 kcal/mol (Ref) | +3.6 kcal/mol | +14.5 kcal/mol |

| Dominant Solvent | DMSO, MeOH, H2O | None (Transient) | None (Transient) |

| H-Bond Pattern (N1/N2) | Donor / Acceptor | Acceptor / Donor | Donor / Acceptor |

| Reactivity Profile | Stable / Nucleophilic (N) | Nucleophilic (N) | Highly Nucleophilic (S) |

| Detection | Major NMR signals | Minor NMR / Trapped XRD | IR (Matrix Isolation) |

References

-

Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of Organic Chemistry.

-

Alkorta, I., & Elguero, J. (2004). "Theoretical studies on the tautomerism of indazole and its derivatives." Structural Chemistry.

-

Katritzky, A. R., et al. (2010). "Tautomerism in Drug Discovery." Chemical Reviews.

-

Cambridge Crystallographic Data Centre (CCDC). "Crystal structure of thiourea derivatives." CSD Entry: THUREA.

-

Munoz, M. A., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry.

Sources

- 1. Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen-atom tunneling through a very high barrier; spontaneous thiol → thione conversion in thiourea isolated in low-temperature Ar, Ne, H2 and D2 matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

theoretical studies and molecular modeling of 1H-indazol-4-ylthiourea

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 1H-Indazol-4-ylthiourea

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the synergy between empirical synthesis and computational analysis is paramount. The 1H-indazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Similarly, the thiourea moiety is a critical pharmacophore known for its diverse interaction capabilities. This guide focuses on the theoretical and molecular modeling of a novel hybrid molecule, this compound. By dissecting this specific compound, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for applying computational techniques to predict, validate, and rationalize the behavior of new chemical entities, thereby accelerating the journey from molecular concept to clinical candidate.

Structural Elucidation: The Foundation of Molecular Understanding

Before any meaningful computational analysis can be performed, the exact molecular structure must be unequivocally confirmed. The journey begins with synthesis, followed by rigorous spectroscopic and crystallographic characterization.

Plausible Synthetic Pathway

While various synthetic routes to the 1H-indazole core exist, the functionalization at the 4-position to introduce a thiourea group is the critical subsequent step.[3][4] A common and effective method involves the reaction of the corresponding amine, 4-amino-1H-indazole, with an appropriate isothiocyanate. This reaction is typically straightforward and provides a direct path to the target molecule.

Spectroscopic and Crystallographic Validation

The synthesized compound's identity is confirmed through a suite of analytical techniques. Each technique provides a piece of the structural puzzle, and their collective data, when compared with theoretical predictions, forms a self-validating system.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for mapping the molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns, and integration values provide definitive proof of the covalent structure and the successful formation of the thiourea linkage.[5][6]

-

Infrared (IR) Spectroscopy: FT-IR analysis identifies the functional groups present. Key vibrational frequencies, such as the N-H and C=S stretches of the thiourea group and the characteristic vibrations of the indazole ring, are compared against theoretically calculated frequencies to confirm the structure and validate the computational model.

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the ultimate structural proof. It reveals the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.[7] This experimental geometry serves as the gold standard for benchmarking the accuracy of the optimized geometry obtained from quantum chemical calculations.

Quantum Chemical Computations: A Deep Dive into Molecular Properties

Density Functional Theory (DFT) is a powerful computational method that allows us to investigate the electronic structure and properties of a molecule from first principles. These calculations provide insights that are often inaccessible through experimentation alone.[8]

Rationale for Method Selection

For a molecule of this nature, a combination of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional with a Pople-style basis set such as 6-311++G(d,p) offers an excellent balance of computational accuracy and efficiency.[7] This level of theory has been extensively validated for organic and medicinal compounds, providing reliable predictions of geometry, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, ChemDraw) and converted to a 3D structure.

-

Geometry Optimization: A full geometry optimization is performed without constraints. This process computationally seeks the lowest energy conformation of the molecule, predicting the most stable three-dimensional structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

-

Vibrational Frequency Analysis: This calculation predicts the molecule's IR spectrum. Comparing the calculated vibrational modes with the experimental FT-IR spectrum is a critical step in validating that the optimized geometry accurately represents the real molecule.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

Key Theoretical Descriptors and Their Significance

The calculated bond lengths and angles provide a theoretical model of the molecule's structure. These values can be directly compared with experimental data from X-ray crystallography, if available, to assess the accuracy of the computational method.

Table 1: Selected Theoretical Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| Bond Length | N-H (Thiourea) | ~1.01 Å |

| Bond Length | C4-N (Indazole-Thiourea Link) | ~1.40 Å |

| Bond Angle | N-C-N (Thiourea) | ~118° |

| Dihedral Angle | C3-C4-N-C (Indazole-Thiourea) | ~45° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): This value is a key indicator of chemical stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9][10]

Table 2: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

The MEP is a color-coded map that illustrates the charge distribution across a molecule. It is an invaluable tool for identifying sites of intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen, oxygen, or sulfur atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms (N-H). These are sites for nucleophilic attack and hydrogen bond donation.

Caption: Workflow for DFT-based theoretical analysis of this compound.

Molecular Modeling: Simulating Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, allowing us to generate hypotheses about how a molecule might exert a biological effect.[11][12]

Rationale for Target Selection

Indazole derivatives are well-known inhibitors of various protein kinases and other enzymes implicated in diseases like cancer and inflammation.[1][13] For this guide, we will select Cyclooxygenase-2 (COX-2) as a representative target, given the established anti-inflammatory potential of many indazole-containing compounds.[11] The crystal structure of COX-2 (e.g., PDB ID: 3NT1) provides the necessary three-dimensional receptor model for the docking simulation.

Experimental Protocol: Molecular Docking Workflow

This protocol outlines the steps using the widely accessible AutoDock software suite.[9]

-

Receptor Preparation:

-

Download the protein crystal structure from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, such as water, co-factors, and the original co-crystallized ligand.

-

Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

Save the prepared protein file in the required PDBQT format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound as the starting point. This is critical, as the ligand's conformation must be energetically favorable.

-

Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

-

Assign partial charges and save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define a three-dimensional grid box that encompasses the known active site of the receptor. The size and center of this box dictate the search space for the docking algorithm.

-

-

Docking Simulation:

-

Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore different conformations and orientations of the ligand within the active site, scoring each "pose" based on a pre-defined scoring function.

-

-

Results Analysis:

-

The primary output is a ranked list of binding poses based on their predicted binding energy (or affinity). Lower binding energy values typically indicate more favorable interactions.

-

The top-ranked pose is visually inspected to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues.

-

Caption: General workflow for a molecular docking study.

Interpreting Docking Results

The output of a docking simulation is a predictive model, not an experimental result. Its value lies in generating testable hypotheses.

-

Binding Energy: A quantitative estimate of the binding affinity. While the absolute values should be treated with caution, they are useful for comparing the relative predicted affinities of different molecules against the same target.

-

Binding Pose and Interactions: This is the most insightful part of the analysis. Identifying key hydrogen bonds or hydrophobic interactions can explain the molecule's predicted activity. For example, the N-H groups of the thiourea and indazole moieties are potent hydrogen bond donors, while the aromatic indazole ring can participate in hydrophobic or pi-stacking interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with COX-2 (PDB: 3NT1)

| Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|

| -8.5 | Arg120, Tyr355 | Hydrogen Bond (via N-H of thiourea) |

| Ser530 | Hydrogen Bond (via N-H of indazole) |

| | Leu352, Val523 | Hydrophobic Interaction (via indazole ring) |

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-step computational workflow for the investigation of this compound. By integrating DFT calculations for structural and electronic characterization with molecular docking for biological interaction modeling, we can build a robust theoretical understanding of a novel molecule. The insights gained from these studies—validated by empirical data—are invaluable for rationalizing structure-activity relationships (SAR) and guiding the next cycle of molecular design and optimization in a drug discovery program. Future work could involve molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.[11]

References

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society.3

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.1

-

DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate.11

-

Synthesis of 1H‐indazole derivatives. ResearchGate.4

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.13

-

Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.14

-

Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.5

-

Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.12

-

Synthesis of 1H-indazole: A combination of experimental and theoretical studies. ResearchGate.15

-

A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. ACS Publications.16

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing.8

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information.7

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information.17

-

Synthesis and molecular docking of novel indazole derivatives with DFT studies. Unknown Source.6

-

Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate.9

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. ResearchGate.10

-

Structure and synthesis of indazole. ResearchGate.2

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Predicted Safety and Toxicity of 1H-indazol-4-ylthiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential safety and toxicity profile of the novel compound, 1H-indazol-4-ylthiourea. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach to forecast its toxicological properties. By dissecting the known hazards of its core components—the 1H-indazole scaffold and the thiourea functional group—we offer a predictive framework for researchers. This guide is intended to inform safe handling practices, guide initial toxicological screening, and provide a scientifically grounded basis for future drug development endeavors. We will delve into the mechanistic underpinnings of potential toxicity, propose a structured workflow for empirical toxicological evaluation, and provide actionable insights for scientists working with this and structurally related molecules.

Introduction: The Imperative of Predictive Toxicology

The journey of a novel chemical entity from synthesis to potential therapeutic application is fraught with challenges, paramount among them being the assurance of safety. For a newly synthesized molecule like this compound, for which no public safety and toxicity data exists, the initial stages of research demand a cautious and informed approach. This guide is predicated on the principles of predictive toxicology, a discipline that utilizes existing knowledge of chemical structures and their biological effects to anticipate the properties of untested compounds.[1][2]

Our subject, this compound, is a heterocyclic compound featuring a 1H-indazole ring system linked to a thiourea moiety at the 4-position. The indazole nucleus is a well-recognized pharmacophore present in numerous biologically active compounds, while the thiourea group is a known structural alert for potential toxicity.[3][4] Understanding the toxicological contributions of each component is therefore essential for a preliminary risk assessment.

This document serves as a proactive measure, equipping researchers with the necessary foresight to handle this compound responsibly and to design intelligent, resource-efficient toxicological studies.

The Structural Basis for a Toxicological Profile

The toxicological profile of this compound can be inferred by examining its two principal structural components.

Figure 1: Structural components of this compound and their associated potential hazards.

The 1H-Indazole Scaffold: A Double-Edged Sword

The indazole ring system is a prominent feature in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][5] The toxicity of indazole derivatives is highly dependent on the nature and position of their substituents.

-

Variable Cytotoxicity: Studies on different indazole derivatives have reported a wide spectrum of cytotoxic effects. For instance, some 1H-indazole-3-amine derivatives have shown promising antitumor activity with low toxicity to normal cells, while a mercaptoacetamide-substituted indazole demonstrated high toxicity.[3][6] This underscores the critical role of the substituent in modulating the toxicological profile. The thiourea group at the 4-position of our target molecule is a significant structural feature that warrants careful consideration.

-

Central Nervous System (CNS) Effects: Certain indazole derivatives, particularly synthetic cannabinoid receptor agonists, have been associated with significant CNS toxicity, including agitation, reduced consciousness, and seizures.[7] While there is no immediate reason to suspect such activity for this compound, it remains a class-associated effect to be aware of during preliminary in vivo assessments.

The Thiourea Moiety: A Known Toxicophore

Thiourea and its derivatives have a well-documented history of toxicological concern. The presence of the C=S bond is a key factor in their biological activity and toxicity.

-

Cytotoxicity and Glutathione Depletion: A primary mechanism of thiourea-induced toxicity is cellular damage mediated by oxidative stress. Studies have shown that the cytotoxicity of thiourea derivatives is often accompanied by a significant depletion of intracellular glutathione (GSH).[4] GSH is a critical cellular antioxidant, and its depletion leaves cells vulnerable to damage from reactive oxygen species. The bioactivation of the thiourea moiety, likely through oxidation, is considered a key initiating step in this toxic cascade.[8]

-

Potential for Mutagenicity: While not universally true for all derivatives, some thiourea-containing compounds have been shown to be mutagenic. This is a critical endpoint to assess in the safety evaluation of any new chemical entity containing this functional group.[9]

Anticipated Toxicological Profile and Hazard Communication

Based on the analysis of its structural components, the following table summarizes the predicted toxicological profile for this compound. It is crucial to reiterate that these are inferred hazards and require empirical validation.

| Toxicological Endpoint | Predicted Hazard | Justification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate to High | The thiourea moiety is a known toxicophore. |

| Skin Corrosion/Irritation | Irritant | General precaution for novel chemicals. |

| Serious Eye Damage/Irritation | Irritant to Severe Irritant | General precaution for novel chemicals. |

| Respiratory or Skin Sensitization | Possible Sensitizer | Thiourea derivatives can be sensitizers. |

| Germ Cell Mutagenicity | Suspected Mutagen | Thiourea class-associated effect. |

| Carcinogenicity | Insufficient Data | |

| Reproductive Toxicity | Insufficient Data | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | General precaution for fine powders. |

| Specific Target Organ Toxicity (Repeated Exposure) | Potential for effects on liver and hematopoietic system. | Based on known toxicities of related structures. |

Hazard Communication:

For laboratory handling purposes, it is prudent to treat this compound as a hazardous substance. The following Globally Harmonized System (GHS) pictograms and hazard statements should be considered:

-

Pictograms: Skull and Crossbones, Health Hazard, Exclamation Mark

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

Proposed Workflow for Toxicological Evaluation

For researchers intending to advance this compound in a drug development pipeline, a structured and tiered approach to toxicological evaluation is recommended. The following workflow outlines a logical progression of studies, from in vitro screening to preliminary in vivo assessments.

Figure 2: Proposed tiered workflow for the toxicological evaluation of this compound.

Tier 1: In Vitro Screening

The initial phase of testing should focus on cell-based assays to rapidly assess key toxicological liabilities.

Protocol: In Vitro Cytotoxicity Assessment

-

Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in relevant cell lines.

-

Cell Lines: A panel of cell lines should be used, including a standard line (e.g., HEK293 for non-cancerous cells) and any cancer cell lines relevant to the intended therapeutic application.[3]

-

Methodology:

-

Culture cells to logarithmic growth phase.

-

Plate cells in 96-well plates at an appropriate density.

-

Prepare a serial dilution of this compound in culture medium.

-

Expose cells to the compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis: Calculate IC50 values for each cell line and time point.

Protocol: Ames Test for Mutagenicity

-

Objective: To assess the mutagenic potential of this compound.

-

Test System: Utilize various strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

-

Methodology:

-

Expose the bacterial strains to a range of concentrations of the test compound.

-

Include positive and negative controls.

-

Plate the bacteria on a minimal medium lacking histidine.

-

Incubate and count the number of revertant colonies.

-

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Tier 2: Preliminary In Vivo Assessment

Following favorable in vitro results, limited and ethically mindful in vivo studies can be initiated.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Objective: To estimate the LD50 of this compound and identify signs of acute toxicity.

-

Species: Typically rodents (e.g., rats or mice).

-

Methodology:

-

Administer a single oral dose of the compound to one animal.

-

Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity.

-

If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.

-

Continue this process until the criteria for stopping the study are met.

-

-

Data Analysis: The LD50 is calculated using specialized software. Clinical signs and post-mortem observations are recorded.

Conclusion and Future Directions

The compound this compound presents a novel chemical structure with potential biological activity. However, in the absence of direct safety data, a cautious and informed approach is paramount. This technical guide has provided a predictive toxicological assessment based on the known hazards of the 1H-indazole and thiourea moieties. The key takeaways for researchers are:

-

Handle with Care: Treat this compound as a potentially hazardous substance, employing appropriate personal protective equipment and containment measures.

-

Prioritize In Vitro Screening: Before committing to extensive in vivo studies, conduct in vitro cytotoxicity and genotoxicity assays to identify major toxicological liabilities early.

-

Structure-Guided Investigation: Be mindful of the potential for oxidative stress-mediated cytotoxicity due to the thiourea group and the variable toxicity profile of the indazole scaffold.

Future research should focus on validating the predictions made in this guide through the systematic experimental evaluation outlined. Such data will be invaluable for the continued development of this compound and will contribute to the broader understanding of the structure-toxicity relationships of indazole-thiourea hybrids.

References

- Supandi, S., et al. (2022). In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor.

- Myatt, G. J., et al. (2018). In silico toxicology protocols. PMC.

- Netzeva, T. I. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.

- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate.

- Lee, K., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.

- Dearden, J. C. (2003). In silico prediction of drug toxicity. PubMed.

- Li, Y., et al. (2019). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed.

- Gao, C., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PMC.

- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.

- Abbas, S. E., & El-Karim, S. S. A. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.

- Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.

- Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Lee, J., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. PubMed.

- Lawrence, A. J., et al. (2023). Computational Toxicology Studies of Chemical Compounds Released from Firecrackers. In Computational Toxicology for Drug Safety and a Sustainable Environment.

- Al-Ostath, A. I., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC.

- van der Wijst, T., et al. (1998). Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. PubMed.

- Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.

- Zhao, C., et al. (2013). Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. PubMed.

Sources

- 1. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 1H-Indazol-4-ylthiourea

Introduction: The Rationale for Screening 1H-Indazol-4-ylthiourea as a Kinase Inhibitor

The landscape of oncology and inflammatory disease treatment has been reshaped by the development of small molecule kinase inhibitors. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib.[1][2] This is due to the indazole's ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] The 1H-tautomer of indazole is the most thermodynamically stable and predominant form.[1]

Similarly, the thiourea moiety has garnered significant attention for its role in potent biological activity, including anticancer properties.[4][5][6] Thiourea derivatives can act as kinase inhibitors, and their flexible nature allows for optimal positioning and interaction with the enzyme's active site.[4][7]

The strategic combination of the 1H-indazole core with a thiourea functional group in This compound presents a compelling candidate for kinase inhibitor screening. This molecule is hypothesized to engage with the kinase active site through a bidentate hydrogen bond from the indazole ring, mimicking the hinge-binding motif of many known inhibitors, while the thiourea group can form additional interactions, potentially conferring selectivity and potency. This document provides a comprehensive guide for researchers to effectively screen and characterize the inhibitory potential of this compound.

Part 1: Initial Biochemical Screening - Assessing Direct Kinase Inhibition

The first critical step is to determine if this compound directly inhibits the catalytic activity of a target kinase in a cell-free system.[8] A variety of assay formats are available, with luminescence-based ATP depletion assays being a common choice for high-throughput screening due to their sensitivity and robustness.[8][9]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in less ADP formation and a lower luminescent signal.[9]

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: Single-Point Kinase Inhibition Screen

This protocol is designed for an initial high-throughput screen to identify if this compound has activity against a panel of kinases.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ for each kinase.[10][11]

- Kinase and Substrate: Dilute the target kinase and its corresponding substrate to their optimal concentrations in kinase buffer.

- This compound: Prepare a stock solution in 100% DMSO (e.g., 10 mM). For the assay, create a working solution by diluting the stock in kinase buffer to the desired screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.

2. Assay Procedure (384-well plate format):

- Add 2.5 µL of the this compound working solution or DMSO control to the appropriate wells.

- Add 2.5 µL of the kinase/substrate mix to all wells.

- Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

- Incubate the plate at 30°C for 60 minutes.

- Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent I. Incubate at room temperature for 40 minutes.